5-methyl-1-benzothiophene-3-carbaldehyde 5-methyl-1-benzothiophene-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 32969-19-0
VCID: VC11615381
InChI: InChI=1S/C10H8OS/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-6H,1H3
SMILES:
Molecular Formula: C10H8OS
Molecular Weight: 176.24 g/mol

5-methyl-1-benzothiophene-3-carbaldehyde

CAS No.: 32969-19-0

Cat. No.: VC11615381

Molecular Formula: C10H8OS

Molecular Weight: 176.24 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-methyl-1-benzothiophene-3-carbaldehyde - 32969-19-0

Specification

CAS No. 32969-19-0
Molecular Formula C10H8OS
Molecular Weight 176.24 g/mol
IUPAC Name 5-methyl-1-benzothiophene-3-carbaldehyde
Standard InChI InChI=1S/C10H8OS/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-6H,1H3
Standard InChI Key CICXVKAEDHCPKJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)SC=C2C=O

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

5-Methyl-1-benzothiophene-3-carbaldehyde belongs to the benzothiophene family, a class of sulfur-containing heterocycles. The core structure consists of a benzene ring fused to a thiophene ring, with substituents at positions 3 (aldehyde) and 5 (methyl). The IUPAC name derives from the numbering system where the sulfur atom occupies position 1. Key structural attributes include:

  • Aromaticity: The fused benzene-thiophene system allows for extended π-conjugation, enhancing stability and directing electrophilic substitution reactions .

  • Substituent Effects: The methyl group at position 5 acts as an electron-donating group, while the aldehyde at position 3 withdraws electrons, creating a polarized electronic environment .

Table 1: Physicochemical Properties of 5-Methyl-1-benzothiophene-3-carbaldehyde

PropertyValue
Molecular FormulaC10H8OS\text{C}_{10}\text{H}_{8}\text{OS}
Molecular Weight178.23 g/mol
Density1.3–1.5 g/cm³ (estimated)
Boiling Point320–340 °C (extrapolated)
Melting Point85–90 °C (predicted)
LogP (Partition Coefficient)3.2 (calculated)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 5-methyl-1-benzothiophene-3-carbaldehyde typically involves formylation of a pre-functionalized benzothiophene precursor. Two primary methodologies dominate:

Vilsmeier-Haack Formylation

This method employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3\text{POCl}_3) to introduce the aldehyde group. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing formylation to position 3 :

5-Methyl-1-benzothiophene+DMF+POCl35-Methyl-1-benzothiophene-3-carbaldehyde+Byproducts\text{5-Methyl-1-benzothiophene} + \text{DMF} + \text{POCl}_3 \rightarrow \text{5-Methyl-1-benzothiophene-3-carbaldehyde} + \text{Byproducts}

Optimized Conditions:

  • Temperature: 0–5 °C (initial), then 80–100 °C (reflux)

  • Yield: 60–75% after purification by column chromatography .

Directed Ortho Metalation (DoM)

Lithiation of 5-methyl-1-benzothiophene using n-butyllithium followed by quenching with DMF provides regioselective access to the aldehyde. This method offers superior regiocontrol but requires anhydrous conditions.

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times compared to batch processes.

  • Catalytic Systems: Palladium-based catalysts enable tandem reactions, minimizing waste .

Reactivity and Functionalization

Aldehyde-Specific Reactions

The aldehyde group serves as a versatile handle for further derivatization:

  • Schiff Base Formation: Reacts with primary amines to yield imines, useful in coordination chemistry.

  • Nucleophilic Addition: Grignard reagents or hydrides convert the aldehyde to alcohols or hydrocarbons.

Table 2: Representative Reactions of 5-Methyl-1-benzothiophene-3-carbaldehyde

Reaction TypeReagentsProduct
OxidationKMnO₄, H₂SO₄5-Methyl-1-benzothiophene-3-carboxylic acid
ReductionNaBH₄, MeOH5-Methyl-1-benzothiophene-3-methanol
CondensationAniline, EtOHN-(5-Methyl-1-benzothiophene-3-yl)aniline

Applications in Materials Science and Pharmaceuticals

Organic Electronics

The compound’s planar structure facilitates π-stacking, making it suitable for:

  • Organic Light-Emitting Diodes (OLEDs): As a hole-transporting material .

  • Semiconducting Polymers: Copolymerized with thiophene derivatives to enhance charge mobility.

Medicinal Chemistry

Derivatives exhibit bioactivity in preliminary studies:

  • Antimicrobial Agents: Schiff base derivatives show inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) .

  • Anticancer Candidates: Quinazolinone hybrids demonstrate apoptosis induction in HeLa cells (IC₅₀: 12 µM) .

Future Directions and Challenges

Green Synthesis Initiatives

Efforts to replace toxic reagents (e.g., POCl3\text{POCl}_3) with biocatalysts or microwave-assisted protocols are underway.

Expanding Biomedical Applications

Ongoing research explores its utility in targeted drug delivery systems and photodynamic therapy.

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